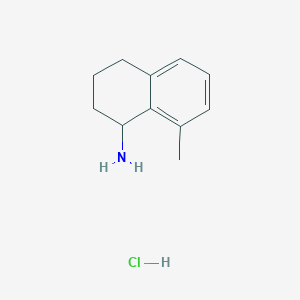

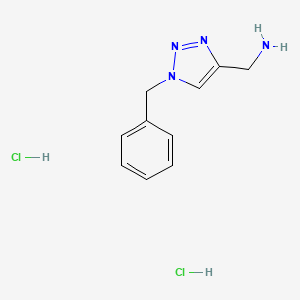

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

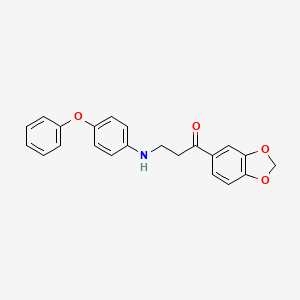

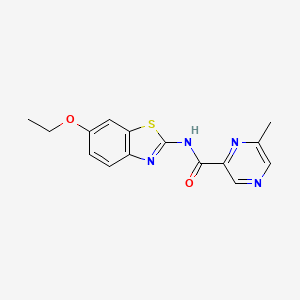

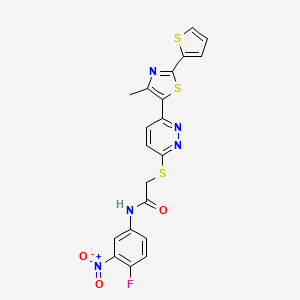

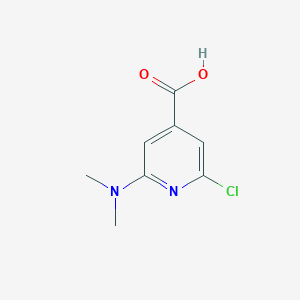

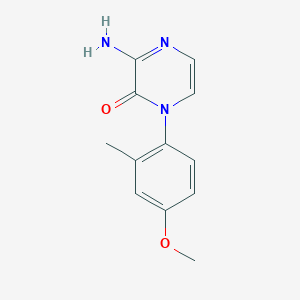

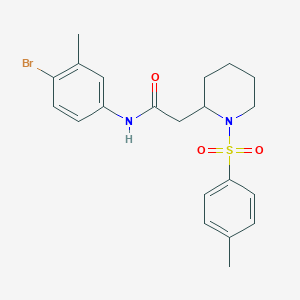

The synthesis of similar compounds has been described in the literature . For example, the synthesis of a related compound was reported using 1H NMR and 13C NMR . The chemical formula of the synthesized compound was C19H15FN4S, and the exact mass was 350.1001 .Molecular Structure Analysis

The molecular weight of “(1-Benzyltriazol-4-yl)methanamine;dihydrochloride” is 261.15 . The InChI code is 1S/C10H12N4.2ClH/c11-6-10-8-14 (13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H .Physical And Chemical Properties Analysis

“(1-Benzyltriazol-4-yl)methanamine;dihydrochloride” is a powder at room temperature .Applications De Recherche Scientifique

Apoptosis Inducing Ability

This compound has been used in the design and synthesis of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates. These conjugates have been studied for their apoptosis inducing ability . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and it’s a crucial process in cancer treatment.

Tubulin Polymerization Inhibition

The same conjugates mentioned above have also been studied for their ability to inhibit tubulin polymerization . Tubulin is a protein that is an essential component of microtubules, which are a component of the cell’s cytoskeleton. Inhibiting its polymerization can disrupt the formation of the cytoskeleton, which can lead to cell death.

Cytotoxic Activity

These conjugates have been screened for their in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Cytotoxic compounds are often used in cancer treatment to kill cancer cells.

Ligand Design

The tris(1,2,3-triazol-4-yl)methane framework of this compound offers a highly versatile architecture for ligand design . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This has applications in many areas of chemistry, including medicinal chemistry and materials science.

Synthesis of Homoleptic Complexes

This compound has been used in the synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane complexes . Homoleptic complexes are coordination compounds where a metal is bound to only one kind of ligand.

Photophysical Properties

The homoleptic complexes mentioned above have been explored for their photophysical properties . These properties are important in many areas of research, including the development of new materials for optoelectronics and solar energy conversion.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various cellular targets .

Mode of Action

It’s worth noting that similar compounds have been shown to induce apoptosis and inhibit tubulin polymerization . This suggests that EN300-7438589 might interact with its targets in a similar manner, leading to changes in cell function and viability.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to induce apoptosis and inhibit cell division , suggesting that EN300-7438589 might have similar effects.

Propriétés

IUPAC Name |

(1-benzyltriazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFINCNNIHFCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)